

Physicochemical properties of 2-Isopropyl-3,4-dimethoxybenzaldehyde

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Compound of Interest

Compound Name: 2-Isopropyl-3,4-dimethoxybenzaldehyde

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An In-Depth Technical Guide to the Physicochemical Properties of **2-Isopropyl-3,4-dimethoxybenzaldehyde**

Foreword: Charting Unexplored Territory

In the landscape of pharmaceutical and chemical research, while many molecules are well-documented, others remain enigmatic. **2-Isopropyl-3,4-dimethoxybenzaldehyde** is one such compound. As a substituted benzaldehyde, its structure suggests significant potential as a synthetic intermediate, yet a thorough review of scientific literature reveals a scarcity of published data on its specific physicochemical properties.

This guide, therefore, deviates from a simple recitation of known facts. Instead, it serves as a comprehensive roadmap for the rigorous scientific characterization of this molecule. We will leverage established principles of physical organic chemistry and draw logical inferences from closely related isomers to predict its behavior. More importantly, we will provide detailed, field-proven experimental protocols to empower researchers to determine these properties empirically. This document is designed not just to inform, but to guide the process of discovery, ensuring that every step is grounded in scientific integrity.

Molecular Identity and Structural Analysis

The foundational step in characterizing any compound is to establish its precise molecular identity.

- Compound Name: **2-Isopropyl-3,4-dimethoxybenzaldehyde**
- Molecular Formula: $C_{12}H_{16}O_3$
- Molecular Weight: 208.25 g/mol
- CAS Number: Not readily available in public databases.

The structure features a benzene ring substituted with an aldehyde group at position 1, an isopropyl group at position 2, and two methoxy groups at positions 3 and 4. The electron-donating methoxy groups enrich the aromatic ring, while the bulky isopropyl group adjacent to the aldehyde creates significant steric hindrance. This unique arrangement is predicted to profoundly influence its physical properties and chemical reactivity compared to its better-known isomers.

Caption: 2D structure of **2-Isopropyl-3,4-dimethoxybenzaldehyde**.

Predicted Physicochemical Properties and Isomeric Comparison

Without direct experimental data, we can formulate robust hypotheses by comparing the target molecule to its isomers. The introduction of the bulky isopropyl group at the C2 position is expected to disrupt the crystal lattice packing seen in simpler isomers like 3,4-dimethoxybenzaldehyde (veratraldehyde), likely leading to a lower melting point and potentially a liquid state at room temperature.

Property	2-Isopropyl-3,4-dimethoxybenzaldehyde (Predicted)	3,4-Dimethoxybenzaldehyde (Veratraldehyde)[1][2][3]	2,4-Dimethoxybenzaldehyde[4]	4-Isopropyl-3,5-dimethoxybenzaldehyde[5]
Molecular Formula	C ₁₂ H ₁₆ O ₃	C ₉ H ₁₀ O ₃	C ₉ H ₁₀ O ₃	C ₁₂ H ₁₆ O ₃
Molecular Weight	208.25 g/mol	166.17 g/mol	166.17 g/mol	208.25 g/mol
Physical State	Colorless to pale yellow liquid or low-melting solid	Crystalline solid	Crystals	Not specified
Melting Point (°C)	< 30 °C	40–45 °C	67–69 °C	Not specified
Boiling Point (°C)	> 280 °C (likely at reduced pressure)	281 °C	165 °C / 10 mmHg	Not specified
Solubility	High in organic solvents (ether, alcohol); low in water	Freely soluble in alcohol and ether; slightly soluble in hot water[2]	Not specified	Not specified

Causality for Predictions:

- **Melting Point:** The steric hindrance from the C2-isopropyl group prevents efficient molecular packing in a solid lattice, significantly lowering the energy required to melt the solid compared to the planar and more symmetrical veratraldehyde.
- **Boiling Point:** The increased molecular weight compared to C9 isomers will raise the boiling point. However, the steric bulk may slightly reduce the effectiveness of van der Waals forces.
- **Solubility:** The dominant nonpolar character of the isopropyl group and the benzene ring suggests strong solubility in organic solvents, while the polar aldehyde and ether groups will

confer very limited water solubility.

Experimental Protocols for Full Characterization

Trustworthy data can only be generated through rigorous experimentation. The following protocols provide a self-validating workflow for the complete characterization of **2-Isopropyl-3,4-dimethoxybenzaldehyde**.

Caption: Workflow for the synthesis and characterization of the title compound.

Synthesis and Purification

A plausible route involves the Friedel-Crafts alkylation of 3,4-dimethoxybenzaldehyde (veratraldehyde).

- **Reaction Setup:** In a flame-dried, three-neck flask under an inert atmosphere (Argon), dissolve 3,4-dimethoxybenzaldehyde in a suitable solvent (e.g., dichloromethane).
- **Catalyst Addition:** Cool the solution to 0°C and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
- **Alkylation:** Add 2-halopropane (e.g., 2-bromopropane) dropwise, maintaining the temperature at 0°C.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress via Thin Layer Chromatography (TLC).
- **Quenching:** Slowly pour the reaction mixture into ice-cold dilute HCl to quench the reaction and dissolve the aluminum salts.
- **Extraction:** Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product using column chromatography on silica gel with a hexane/ethyl acetate gradient to isolate the pure **2-Isopropyl-3,4-dimethoxybenzaldehyde**.

Melting and Boiling Point Determination

- **Melting Point:** Use a calibrated digital melting point apparatus. Place a small amount of the purified, dried solid into a capillary tube. Heat at a rate of 1-2 °C/min near the expected melting point and record the range from the first appearance of liquid to complete liquefaction.
- **Boiling Point:** Due to the expected high boiling point, determination at atmospheric pressure may cause decomposition. Perform vacuum distillation using a Kugelrohr or a short-path distillation apparatus. Record the temperature and pressure, which can be extrapolated to the atmospheric boiling point if necessary.

Solubility Analysis

- **Solvent Selection:** Prepare vials containing 1 mL of various solvents: water, ethanol, methanol, diethyl ether, ethyl acetate, dichloromethane, and hexane.
- **Sample Addition:** To each vial, add approximately 10 mg of the compound.
- **Observation:** Vortex each vial for 30 seconds. Observe and classify as "freely soluble," "sparingly soluble," or "insoluble." For sparingly soluble samples, gentle heating can be applied to test for enhanced solubility (as is the case for veratraldehyde in hot water[2]).

Spectroscopic Analysis

- **Protocol:** Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl_3). Acquire ^1H NMR and ^{13}C NMR spectra on a 400 MHz or higher spectrometer.
- **Predicted ^1H NMR Spectrum:**
 - Aldehyde Proton ($-\text{CHO}$): Singlet, ~9.8-10.0 ppm.
 - Aromatic Protons: Two doublets in the range of ~6.8-7.5 ppm, corresponding to the two protons on the benzene ring.
 - Methoxy Protons ($-\text{OCH}_3$): Two singlets, ~3.8-4.0 ppm (6H total).
 - Isopropyl Methine Proton ($-\text{CH}(\text{CH}_3)_2$): Septet, ~3.0-3.4 ppm (1H).
 - Isopropyl Methyl Protons ($-\text{CH}(\text{CH}_3)_2$): Doublet, ~1.2-1.4 ppm (6H).

- Predicted ^{13}C NMR Spectrum:
 - Aldehyde Carbonyl: ~190-192 ppm.
 - Aromatic Carbons: 6 distinct signals between ~110-160 ppm.
 - Methoxy Carbons: Two signals around ~55-56 ppm.
 - Isopropyl Carbons: Methine (~26-30 ppm) and Methyl (~22-24 ppm).
- Protocol: Use an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory. Acquire a background spectrum of the clean, empty crystal. Place a small drop of the liquid or a few crystals of the solid onto the ATR crystal and acquire the sample spectrum over a range of 4000-400 cm^{-1} .
- Expected Characteristic Absorption Bands:

Caption: Key functional groups and their expected IR absorption regions.

- Protocol: Use Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) for a volatile sample. Alternatively, use Electrospray Ionization (ESI) via direct infusion for a less volatile sample dissolved in methanol.
- Expected Results:
 - Molecular Ion (M^+): A prominent peak at $m/z = 208.25$ (for high-resolution MS) or 208 (for low-resolution MS).
 - Key Fragments: Expect loss of the isopropyl group ($[\text{M}-43]^+$), loss of a methyl group ($[\text{M}-15]^+$), and fragments characteristic of benzaldehydes.

Reactivity, Potential Applications, and Safety

Chemical Reactivity

The aldehyde group is the primary site for nucleophilic addition and condensation reactions. The electron-rich aromatic ring, activated by two methoxy groups, is susceptible to electrophilic

aromatic substitution, although the C2 and C5 positions are sterically hindered. The compound can be oxidized to the corresponding carboxylic acid or reduced to an alcohol.

Potential Applications in Drug Development

Substituted benzaldehydes are crucial intermediates in pharmaceutical synthesis.^{[6][7]} For instance, 3,4-dimethoxybenzaldehyde is a precursor for drugs like methyldopa.^[6] The unique substitution pattern of **2-Isopropyl-3,4-dimethoxybenzaldehyde** makes it a novel building block for creating new chemical entities. Its derivatives could be explored for various biological activities, from antimicrobial to cardiovascular applications, similar to other trimethoxybenzaldehyde derivatives used in synthesizing Ca²⁺ channel blockers.^{[8][9][10]}

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for this compound. Therefore, it must be handled with the precautions appropriate for a novel chemical of unknown toxicity. Based on data for its isomers, the following hazards should be assumed:

- Causes skin irritation.^{[11][12][13]}
- Causes serious eye irritation.^{[11][12]}
- May cause respiratory irritation.^{[11][12]}
- Harmful if swallowed.^{[11][13]}

Handling Recommendations:

- Use only in a chemical fume hood.^[11]
- Wear appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.^{[12][13][14]}
- Avoid breathing dust, vapor, mist, or gas.^{[11][14]}
- Keep away from strong oxidizing agents and strong bases.^[14]

Conclusion

2-Isopropyl-3,4-dimethoxybenzaldehyde represents an intriguing but under-characterized molecule. This guide provides a robust framework for its definitive characterization, moving from theoretically predicted properties to concrete experimental protocols. By systematically applying these methodologies, researchers can generate the high-quality, verifiable data necessary to unlock the full potential of this compound in synthetic chemistry and drug discovery.

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